(3-Isopropylthiophen-2-yl)boronic acid
Description
(3-Isopropylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with an isopropyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 2-position. This structure combines the electron-rich thiophene scaffold with the reactive boronic acid group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and agrochemicals .
Properties
Molecular Formula |
C7H11BO2S |
|---|---|
Molecular Weight |
170.04 g/mol |
IUPAC Name |
(3-propan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3 |
InChI Key |
AFZLIQOIXKRYBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)C(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acids.
Industrial Production Methods
Industrial production of boronic acids, including (3-Isopropylthiophen-2-yl)boronic acid, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid reagents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Used for the oxidation of boronic acids.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).
Scientific Research Applications
(3-Isopropylthiophen-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Isopropylthiophen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . In biological systems, boronic acids can interact with diols and other functional groups, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The isopropyl group distinguishes (3-Isopropylthiophen-2-yl)boronic acid from structurally related boronic acids. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3-Isopropylthiophen-2-yl)boronic acid* | C₇H₁₁BO₂S | ~178.0 (estimated) | 3-isopropyl, 2-B(OH)₂ | High lipophilicity, steric hindrance |
| 3-Thiophenylboronic acid | C₆H₄SBr | 192.0 | 3-bromo, 2-B(OH)₂ | Higher reactivity in halogenated forms |
| [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid | C₄H₄B₂O₄S | 171.8 | 2,5-di-B(OH)₂ | Dual boronic acid sites |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C₁₆H₁₉BO₄ | 298.1 | Methoxyethyl phenoxy | Enhanced HDAC inhibition (IC₅₀ ~1 µM) |
*Estimated data based on structural analogs in .
- Steric Effects : The bulky isopropyl group may reduce reaction rates in cross-coupling compared to less hindered analogs, as seen in sterically demanding Suzuki reactions .
Reactivity and Stability
Boronic acids are prone to oxidation and hydrolysis. Key findings from analogous compounds:
- Oxidation by H₂O₂: Phenyl boronic acids (e.g., 4-nitrophenylboronic acid) oxidize cleanly to phenols under basic conditions (pH ~11), with rate constants ~0.0586 s⁻¹ . The electron-deficient thiophene ring in (3-Isopropylthiophen-2-yl)boronic acid may alter oxidation kinetics compared to phenyl derivatives.
- pH Sensitivity : Conversion efficiency increases at alkaline pH (e.g., pH 11 for 4-nitrophenylboronic acid), suggesting similar stability challenges for the target compound in acidic environments .
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